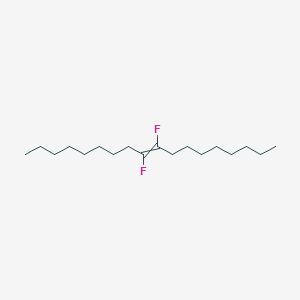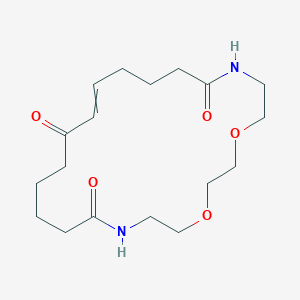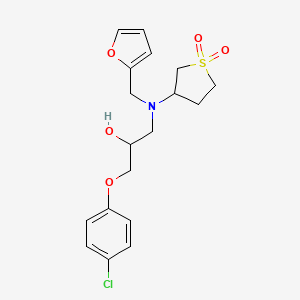![molecular formula C16H10ClN3O B12622378 9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one CAS No. 919290-42-9](/img/structure/B12622378.png)
9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one is a heterocyclic compound that features a chloro-substituted benzo[h]isoquinolinone core with a pyrazolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one typically involves multi-step organic reactions. One common approach is to start with a benzo[h]isoquinolinone precursor, which undergoes chlorination to introduce the chloro group. The pyrazolyl group can be introduced via a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This can be employed to reduce the chloro group or other reducible functionalities.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups in place of the chloro group.
科学研究应用
9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
4-(1H-Pyrazol-5-yl)benzoic acid: This compound shares the pyrazolyl group but has a different core structure.
2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile: Similar in having a chloro and pyrazolyl group but with a benzonitrile core.
Uniqueness
9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one is unique due to its specific combination of functional groups and core structure, which can impart distinct chemical and biological properties not found in similar compounds.
属性
CAS 编号 |
919290-42-9 |
|---|---|
分子式 |
C16H10ClN3O |
分子量 |
295.72 g/mol |
IUPAC 名称 |
9-chloro-4-(1H-pyrazol-4-yl)-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C16H10ClN3O/c17-11-3-1-9-2-4-12-14(10-6-19-20-7-10)8-18-16(21)15(12)13(9)5-11/h1-8H,(H,18,21)(H,19,20) |
InChI 键 |
NOCAWJDUISHKGK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CC3=C2C(=O)NC=C3C4=CNN=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


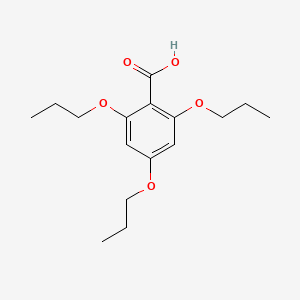
![Oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B12622316.png)

![(5-methyl-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid](/img/structure/B12622320.png)
![3-[(4S)-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(4-chlorophenyl)ethyl]propanamide](/img/structure/B12622326.png)
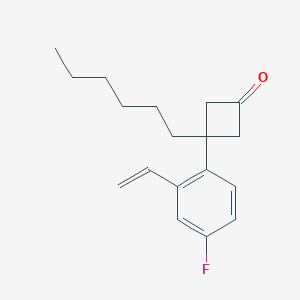
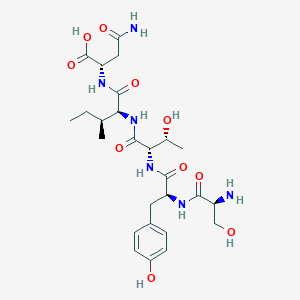
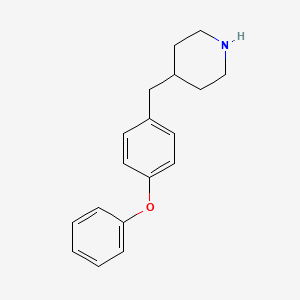
![1-ethyl-4-{(3S,4R)-4-[(2-methoxy-5-methylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperazine](/img/structure/B12622360.png)
